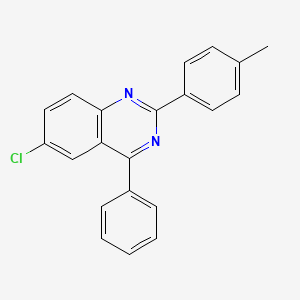![molecular formula C23H30O4 B14251871 Ethyl 8-[4-(benzyloxy)phenoxy]octanoate CAS No. 338995-26-9](/img/structure/B14251871.png)
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a benzyloxy group attached to a phenoxy moiety, which is further linked to an octanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[4-(benzyloxy)phenoxy]octanoate typically involves the esterification of 8-[4-(benzyloxy)phenoxy]octanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group results in the formation of 8-[4-(benzyloxy)phenoxy]octanol.
Substitution: Nucleophilic substitution can produce various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 8-[4-(benzyloxy)phenoxy]octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(benzyloxy)phenoxy]propanoate
- 2-[4-(Benzyloxy)phenyl]ethyl octanoate
- Phenoxy acetamide derivatives
Uniqueness
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate is unique due to its longer octanoate chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural feature can make it more suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
338995-26-9 |
|---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 8-(4-phenylmethoxyphenoxy)octanoate |
InChI |
InChI=1S/C23H30O4/c1-2-25-23(24)13-9-4-3-5-10-18-26-21-14-16-22(17-15-21)27-19-20-11-7-6-8-12-20/h6-8,11-12,14-17H,2-5,9-10,13,18-19H2,1H3 |
InChI Key |
SCNHCAGKUPETFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



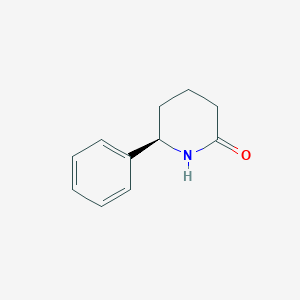
![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
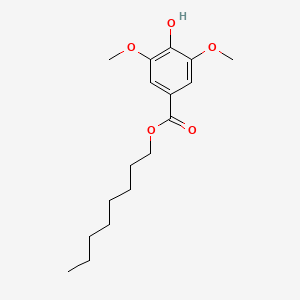

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
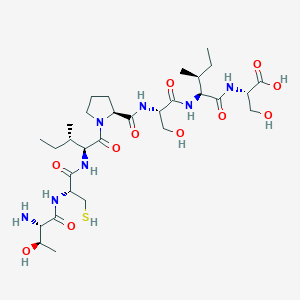
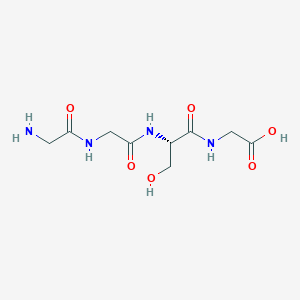
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
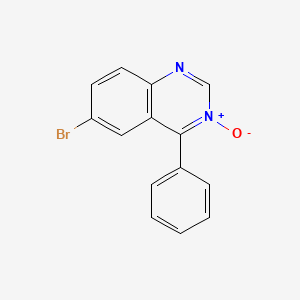
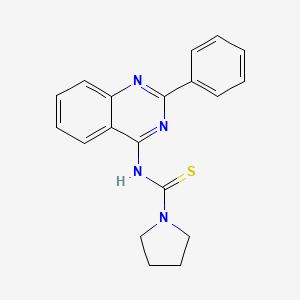
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
